REACTION_CXSMILES
|
[C:1]([C:4](=[C:9](OC)[CH3:10])[C:5]([O:7][CH3:8])=[O:6])(=O)[CH3:2].Cl.[C:14]([NH2:22])(=[NH:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH3:23][C:24]([CH3:27])([O-:26])[CH3:25].[K+:28].Cl>C1COCC1.CO.CC(C)=O>[CH3:23][C:24]([CH3:27])([O-:26])[CH3:25].[K+:28].[CH3:2][C:1]1[C:4]([C:5]([O:7][CH3:8])=[O:6])=[C:9]([CH3:10])[N:22]=[C:14]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:21]=1 |f:1.2,3.4,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
34.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(C(=O)OC)=C(C)OC
|
Name
|
benzamidine hydrochloride
|
Quantity
|
37.4 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)(=N)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
136 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The batch was agitated for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flask (fitted with addition funnel, condenser, agitator and nitrogen inlet)
|
Type
|
TEMPERATURE
|
Details
|
the batch cooled to between −5 and 0°C
|
Type
|
TEMPERATURE
|
Details
|
While the batch was cooling
|
Type
|
CUSTOM
|
Details
|
the temperature below 5° C
|
Type
|
CONCENTRATION
|
Details
|
The batch was concentrated under vacuum until no more volatiles
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
ADDITION
|
Details
|
Methyl t-butylether (300 ml), 150 ml ethyl acetate and water (200 ml) were charged
|
Type
|
FILTRATION
|
Details
|
a small amount of solid was filtered off
|
Type
|
CUSTOM
|
Details
|
the layers were then separated
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under vacuum
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NC(=C1C(=O)OC)C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:4](=[C:9](OC)[CH3:10])[C:5]([O:7][CH3:8])=[O:6])(=O)[CH3:2].Cl.[C:14]([NH2:22])(=[NH:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH3:23][C:24]([CH3:27])([O-:26])[CH3:25].[K+:28].Cl>C1COCC1.CO.CC(C)=O>[CH3:23][C:24]([CH3:27])([O-:26])[CH3:25].[K+:28].[CH3:2][C:1]1[C:4]([C:5]([O:7][CH3:8])=[O:6])=[C:9]([CH3:10])[N:22]=[C:14]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:21]=1 |f:1.2,3.4,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
34.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(C(=O)OC)=C(C)OC
|
Name
|
benzamidine hydrochloride
|
Quantity
|
37.4 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)(=N)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
136 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The batch was agitated for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flask (fitted with addition funnel, condenser, agitator and nitrogen inlet)
|
Type
|
TEMPERATURE
|
Details
|
the batch cooled to between −5 and 0°C
|
Type
|
TEMPERATURE
|
Details
|
While the batch was cooling
|
Type
|
CUSTOM
|
Details
|
the temperature below 5° C
|
Type
|
CONCENTRATION
|
Details
|
The batch was concentrated under vacuum until no more volatiles
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
ADDITION
|
Details
|
Methyl t-butylether (300 ml), 150 ml ethyl acetate and water (200 ml) were charged
|
Type
|
FILTRATION
|
Details
|
a small amount of solid was filtered off
|
Type
|
CUSTOM
|
Details
|
the layers were then separated
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under vacuum
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NC(=C1C(=O)OC)C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |